molecular formula C13H20ClNO2S B12741152 Adamantane-2-spiro(2'-thiazolidine-4'-carboxylic acid) hydrochloride CAS No. 159553-33-0

Adamantane-2-spiro(2'-thiazolidine-4'-carboxylic acid) hydrochloride

Cat. No.: B12741152
CAS No.: 159553-33-0
M. Wt: 289.82 g/mol
InChI Key: BQPYLNMWJYXEJF-UHFFFAOYSA-N
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Description

Adamantane-2-spiro(2’-thiazolidine-4’-carboxylic acid) hydrochloride is a compound that combines the unique structural features of adamantane and thiazolidine Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while thiazolidine is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantane-2-spiro(2’-thiazolidine-4’-carboxylic acid) hydrochloride typically involves the reaction of adamantane derivatives with thiazolidine-4-carboxylic acid. One common method is the reaction of adamantane-1-carboxylic acid with thiazolidine-4-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the spiro compound. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free reactions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Adamantane-2-spiro(2’-thiazolidine-4’-carboxylic acid) hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adamantane-2-spiro(2’-thiazolidine-4’-carboxylic acid) hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of adamantane-2-spiro(2’-thiazolidine-4’-carboxylic acid) hydrochloride involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into hydrophobic pockets of proteins. The thiazolidine ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adamantane-2-spiro(2’-thiazolidine-4’-carboxylic acid) hydrochloride is unique due to its combination of the adamantane and thiazolidine moieties. This dual functionality provides a balance of stability, rigidity, and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

159553-33-0

Molecular Formula

C13H20ClNO2S

Molecular Weight

289.82 g/mol

IUPAC Name

spiro[1,3-thiazolidine-2,2'-adamantane]-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H19NO2S.ClH/c15-12(16)11-6-14-13(17-11)9-2-7-1-8(4-9)5-10(13)3-7;/h7-11,14H,1-6H2,(H,15,16);1H

InChI Key

BQPYLNMWJYXEJF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C34NCC(S4)C(=O)O.Cl

Origin of Product

United States

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